Octapentacontane
Description
Structure
2D Structure
Properties
CAS No. |
7667-78-9 |
|---|---|
Molecular Formula |
C58H118 |
Molecular Weight |
815.6 g/mol |
IUPAC Name |
octapentacontane |
InChI |
InChI=1S/C58H118/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-58H2,1-2H3 |
InChI Key |
HDKSWQPFGWHOIA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Octapentacontane
Development of Tailored Synthetic Pathways for Very Long-Chain n-Alkanes
The creation of specific long-chain hydrocarbons like octapentacontane is not a trivial endeavor and typically relies on either the manipulation of existing long-chain precursors or the coupling of smaller molecules. wikipedia.org Traditional methods for extending carbon chains, such as those using Grignard reagents or organometallic compounds, can be inefficient for producing very long-chain alkanes. epo.org More successful and tailored approaches have been developed to achieve high molecular weight n-alkanes with precision.
One established method for synthesizing even-numbered, long-chain hydrocarbons is the Wurtz reaction, which involves the coupling of alkyl bromides. wikipedia.org Another approach is the decarboxylation of fatty acids, which can serve as a source for higher alkanes. wikipedia.org For more precise control over the chain length, iterative methods have been developed. For instance, a multi-step sequence involving a Wittig olefination of an aldehyde has been used to generate straight-chain aliphatic dicarboxylic acids with up to 192 methylene (B1212753) groups, which can then be converted to the corresponding alkanes. acs.org
A particularly effective and more recent strategy for the synthesis of high-molecular-weight alkanes, including those with branched structures, is a three-step method utilizing 1,3-dithiane (B146892). jst.go.jptandfonline.com This process involves the alkylation of 1,3-dithiane with a suitable α,ω-dibromoalkane, followed by bisalkylation of the resulting bis(dithianyl)alkane intermediate with a 1-bromoalkane. The final step is a desulfurization reaction using Raney nickel to yield the desired long-chain alkane. jst.go.jptandfonline.com This method offers versatility in creating both linear and modified long-chain alkanes. jst.go.jp
Alkylation is a cornerstone of constructing the carbon skeletons of high-molecular-weight hydrocarbons. In the context of synthesizing very long-chain alkanes, alkylation strategies must be robust and high-yielding. The aforementioned dithiane-based synthesis is a prime example of a successful alkylation strategy. jst.go.jptandfonline.com The process hinges on the sequential alkylation of a dithiane intermediate, which acts as a nucleophile after deprotonation. tandfonline.com
Another powerful alkylation method is the Friedel-Crafts reaction. While often associated with aromatic compounds, Friedel-Crafts alkylation and acylation reactions have been employed in polymerization to create long polymer chains under nonstoichiometric conditions. rsc.orgacs.org In a broader industrial context, alkylation is a key process in oil refining, where small olefin and iso-paraffin molecules are combined in the presence of a strong acid catalyst (like sulfuric acid or hydrofluoric acid) to produce larger, high-octane iso-paraffins for gasoline. petrostrategies.orgwikidoc.org This process, while not for synthesizing a single pure alkane like this compound, demonstrates the industrial scale and importance of alkylation in hydrocarbon chemistry. petrostrategies.org
A significant hurdle in the synthesis of ultra-long chain alkanes is their exceedingly low solubility in common organic solvents. jst.go.jptandfonline.comlibretexts.orgbyjus.comnih.govlibretexts.org As the carbon chain length increases, the van der Waals forces between molecules become stronger, leading to higher melting points and decreased solubility. byjus.com This poor solubility can impede synthetic reactions and make purification exceptionally difficult. jst.go.jptandfonline.com
To address this, synthetic strategies have been designed to incorporate functional groups that enhance the solubility of intermediates. The dithiane "linker" in the three-step synthesis serves this purpose, improving the solubility of the long-chain intermediates in organic solvents. tandfonline.com This linker is then easily removed in the final step of the synthesis. tandfonline.com
Purification of the final long-chain alkane product presents its own set of challenges. The separation of near homologs is particularly difficult. tandfonline.com High-temperature gas chromatography (HTGC) has proven to be an invaluable analytical technique for assessing the purity of synthetic high-molecular-weight alkanes. jst.go.jp
Alkylation Strategies in High-Molecular-Weight Hydrocarbon Synthesis
Principles of Green Chemistry in this compound Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of long-chain alkanes to reduce environmental impact and improve efficiency. One of the most promising green approaches is the biosynthesis of alkanes using microorganisms. biofueljournal.com Research is focused on engineering metabolic pathways in various microbes to produce long-chain alkanes from renewable feedstocks, including organic waste and even carbon dioxide, which would represent a highly sustainable route. biofueljournal.com
For chemical synthesis, innovative technologies are being explored to align with green chemistry principles. Non-thermal plasma processing is emerging as a solvent-free and catalyst-free method for activating and functionalizing alkanes at ambient conditions. acs.org This technique can be used for the oxidation of long aliphatic alkanes, offering a cleaner alternative to traditional methods that often require harsh oxidants and expensive catalysts. acs.org
Another green chemistry concept is fluorous biphasic catalysis, which has been applied to alkane oxidation. researchgate.net In this system, the catalyst is dissolved in a fluorocarbon solvent, while the reactants and products reside in a separate organic phase. This allows for the simple separation and recycling of the catalyst, a key principle of green chemistry. researchgate.net The use of ionic liquids as recyclable catalysts for reactions involving long-chain aliphatic acids also represents a greener alternative to traditional acid catalysts, which often generate significant waste. researchgate.net Furthermore, the development of efficient catalysts to convert vegetable oils into diesel-range alkanes is a significant step towards renewable transportation fuels. rsc.org
Advanced Analytical and Spectroscopic Characterization of Octapentacontane
Chromatographic Techniques for High-Molecular-Weight n-Alkanes
Chromatography is a cornerstone of chemical analysis, and several advanced gas chromatography techniques have been developed to handle the complexities of high-molecular-weight hydrocarbons like octapentacontane.
High-Temperature Gas Chromatography (HTGC) and Mass Spectrometry (MS) Applications
High-Temperature Gas Chromatography (HTGC) is a critical technique for the analysis of high-boiling point compounds that are not amenable to conventional GC methods. nih.govresearchgate.net By utilizing specialized columns and instrumentation capable of withstanding temperatures exceeding 400°C, HTGC extends the analytical window to include very high-molecular-weight hydrocarbons. chromatographyonline.comipa.or.id For this compound, which has a very high boiling point, HTGC is essential for achieving elution from the chromatographic column.
The coupling of HTGC with Mass Spectrometry (HTGC-MS) provides a powerful tool for both separation and identification. nih.gov While the high temperatures can sometimes lead to thermal degradation of analytes, modern systems are designed to minimize this effect. nih.govresearchgate.net HTGC-MS systems, particularly those using time-of-flight (ToF) mass analyzers, can rapidly acquire full mass spectral data for compounds up to and beyond the C₁₀₀ hydrocarbon boiling point equivalent. nih.gov This allows for the confirmation of the molecular weight of this compound and provides fragmentation patterns that can help in its structural verification. uvic.ca
Research has demonstrated the successful application of HTGC for the analysis of synthetic long-chain alkanes, including this compound (C₅₈H₁₁₈), to verify the purity of the synthesized products. tandfonline.com However, a key challenge in HTGC is the potential for co-elution, where branched and cyclic alkanes may elute at the same time as n-alkanes, complicating quantification and identification based solely on retention time. cup.edu.cn
Table 1: HTGC-MS System Parameters for High-Molecular-Weight Alkane Analysis
| Parameter | Specification | Purpose |
| Column Type | Thermally stable capillary column (e.g., metal, polyimide-coated fused silica) | To withstand high temperatures required for elution of compounds like this compound. |
| Oven Temperature | Ramped up to >400°C (e.g., 430°C - 470°C) | To ensure volatilization and elution of very long-chain alkanes. nih.govipa.or.id |
| Injection System | On-column injection | To minimize sample discrimination and thermal degradation in the injector. ipa.or.id |
| Detector | Time-of-Flight Mass Spectrometer (ToF-MS) or Flame Ionization Detector (FID) | MS for identification and structural information; FID for robust quantification. nih.govazom.com |
| Mass Range (MS) | Up to m/z 1850 or higher | To detect the molecular ion of this compound (m/z ≈ 815) and other large molecules. nih.gov |
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Isomer Resolution and Mixture Analysis
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power compared to single-dimension GC, making it invaluable for the analysis of complex hydrocarbon mixtures. gcms.cz This technique employs two columns with different stationary phases connected by a modulator. gcms.czdlr.de The entire sample is subjected to separation in both dimensions, resulting in a structured two-dimensional chromatogram where chemically related compounds often appear in distinct patterns. gcms.cz
For a sample containing this compound, GC×GC can effectively separate the linear n-alkane from its branched (iso-alkanes) and cyclic isomers. acs.org This separation is crucial because isomers can have very similar boiling points and co-elute in a one-dimensional GC system. copernicus.org The increased peak capacity of GC×GC allows for the deconvolution of complex matrices, which is particularly beneficial when analyzing petroleum fractions or environmental samples where this compound might be present alongside numerous other hydrocarbons. gcms.czacs.org When coupled with a ToF-MS, GC×GC provides both high-resolution separation and rapid mass spectral acquisition for confident peak identification. core.ac.uk
Correlation-Gas Chromatography (C-GC) for Thermophysical Data Generation Methodologies
Correlation-Gas Chromatography (C-GC) is a method used to determine the thermophysical properties of compounds, such as their vaporization enthalpies and vapor pressures, based on their gas chromatographic retention times. umsl.eduumsl.edu This technique relies on a linear correlation between the enthalpy of transfer from the stationary phase to the gas phase (measured from the temperature dependence of retention time) and the enthalpy of vaporization for a series of well-characterized standards. researchgate.net
While direct measurement of these properties for a low-volatility compound like this compound is difficult, C-GC provides a reliable alternative. By using a series of n-alkanes with known properties as standards, the vaporization enthalpy and vapor pressure of this compound can be determined by extrapolation. acs.orgacs.org This "stepladder" approach has been successfully used to evaluate these properties for n-alkanes up to C₃₈ and to extrapolate for even larger molecules. umsl.eduacs.org The data generated are crucial for modeling the environmental fate and transport of high-molecular-weight alkanes.
Mass Spectrometry (MS) Methodologies for Structural Elucidation of this compound
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of molecules. wikipedia.orgmsu.edu For very long-chain alkanes, which can be challenging to ionize without fragmentation, specialized MS techniques are required.
Silver-Assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS) for Very Long-Chain Hydrocarbons
Conventional ionization methods like electron ionization (EI) can cause extensive fragmentation in large alkanes, often preventing the detection of the molecular ion. mdpi.com Silver-Assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS) is a soft ionization technique that overcomes this limitation. In Ag-LDI-MS, the analyte is mixed with silver nanoparticles or a silver salt, and the formation of silver ion adducts ([M+Ag]⁺) is promoted during the laser desorption/ionization process. researchgate.netmdpi.com
This technique is particularly effective for nonpolar molecules like this compound, which are difficult to ionize using traditional Matrix-Assisted Laser Desorption/Ionization (MALDI). mdpi.com The formation of silver adducts enables the sensitive detection of the intact molecule, allowing for unambiguous molecular weight determination. researchgate.net Research has shown that Ag-LDI-MS can detect very long-chain hydrocarbons, including those up to C₅₈, in complex biological samples like insect cuticles, demonstrating its applicability for the analysis of this compound. mdpi.comsciencegate.appdatadryad.org
Table 2: Comparison of Ionization Techniques for this compound
| Technique | Principle | Advantages for this compound | Limitations |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing ionization and fragmentation. msu.edu | Provides a reproducible fragmentation pattern for library matching. | Extensive fragmentation often leads to a weak or absent molecular ion. mdpi.com |
| Ag-LDI-MS | Laser desorption promotes the formation of silver ion adducts ([M+Ag]⁺). researchgate.net | Soft ionization technique that produces a strong molecular ion signal, enabling clear molecular weight confirmation. mdpi.com | Cannot be easily interfaced with liquid-based chromatographic separations. mdpi.com |
| Chemical Ionization (CI) | Reagent gas ions transfer charge to the analyte through chemical reactions. | Softer than EI, often produces a protonated molecule [M+H]⁺. | Can be less sensitive than other methods and is not ideal for library-based identification. mdpi.com |
Advanced MS Techniques for Isomer Differentiation and Molecular Weight Confirmation in Complex Samples
Distinguishing between the linear this compound molecule and its numerous branched isomers is a significant analytical challenge. copernicus.org Advanced mass spectrometry techniques, often coupled with chromatography, are employed for this purpose. The use of low-energy ("soft") ionization in GC-MS analysis can enhance the abundance of the molecular ion, which is crucial for confirming the molecular weight of all eluting isomers. copernicus.org While soft ionization helps preserve the molecular ion, the resulting fragmentation may be insufficient for detailed structural elucidation.
To differentiate isomers, tandem mass spectrometry (MS/MS or MSⁿ) is utilized. researchgate.netmdpi.com In this approach, a specific precursor ion (e.g., the molecular ion of an this compound isomer) is isolated and then fragmented through collision-induced dissociation (CID). lcms.cz The resulting product ion spectrum is characteristic of the isomer's structure. Different branching patterns in iso-alkanes will lead to different fragmentation pathways and thus unique product ion spectra, allowing for their differentiation. copernicus.org Furthermore, techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can separate isomers in the gas phase based on their shape and size (collisional cross-section) prior to mass analysis, providing an additional dimension of separation and enhancing isomer identification. mdpi.comnsf.govdiva-portal.org
Pyrolysis-Based Analytical Methods for Complex Matrices Containing this compound
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for the analysis of non-volatile macromolecules like this compound, especially when they are present in intricate matrices such as soil, geological samples, or polymers. academicjournals.orgfilab.fr This method circumvents the need for complex sample preparation by using thermal energy to break down large molecules into smaller, more volatile fragments that can be readily analyzed by GC-MS. filab.frchromatographyonline.com
The process involves heating the sample to high temperatures (typically 500–1400 °C) in an inert atmosphere. chromatographyonline.com This thermal degradation, or pyrolysis, cleaves the chemical bonds within the this compound molecule in a reproducible manner, generating a characteristic "fingerprint" of smaller hydrocarbon fragments. academicjournals.org These fragments are then swept into a gas chromatograph for separation, followed by detection and identification by a mass spectrometer. chromatographyonline.comresearchgate.net
The analysis of the resulting pyrogram can reveal the structure of the original material. researchgate.net For long-chain alkanes, pyrolysis typically results in a characteristic pattern of n-alkane and n-alkene pairs. researchgate.net For instance, the analysis of soil organic matter, which can contain long-chain alkanes from plant waxes, shows that short-chain aliphatic compounds can be attributed to microbial products, while long-chain n-alkanes and n-alkenes are common in fresh litter and soils with low microbial activity. academicjournals.org
Research involving the analysis of materials from a Martian mudstone using a modified Sample Analysis at Mars (SAM) instrument demonstrated the use of pyrolysis to detect long-chain alkanes (C₁₀ to C₁₂), which were likely preserved as long-chain carboxylic acids within the mineral matrix. pnas.org This highlights the utility of pyrolysis in studying complex organo-mineral samples.
Different Py-GC-MS methodologies can be employed for detailed characterization:
Single-Shot Analysis: The sample is rapidly heated to a high temperature, and the resulting fragments are analyzed in a single GC-MS run. This provides a comprehensive pyrogram of the material. frontier-lab.com
Double-Shot Analysis: This is a two-step process. First, the sample is heated to a lower temperature to thermally desorb any volatile compounds for analysis (TD-GC/MS). Subsequently, the remaining non-volatile residue is pyrolyzed at a higher temperature (Py-GC/MS). This approach simplifies the final pyrogram by separating additives and volatile components from the macromolecular structure. frontier-lab.com
| Pyrolysis Product | Description | Significance in Alkane Analysis | Reference |
|---|---|---|---|
| n-Alkane/n-Alkene Pairs | Series of corresponding alkanes and alkenes generated by thermal fragmentation. | A characteristic fingerprint for the pyrolysis of long-chain alkanes and polymers like polyethylene. | researchgate.net |
| Short-Chain Aliphatics | Hydrocarbons with shorter carbon chains (e.g., C₉-C₂₁). | Can indicate degradation of longer chains or be products of microbial activity in environmental samples. | academicjournals.orgresearchgate.net |
| Cyclic Compounds | Formation of cyclic molecules like cyclopentanone (B42830) can be indicative of specific precursors or reaction pathways during pyrolysis. | Can provide structural clues about the original sample or associated materials. | chromatographyonline.com |
Other Spectroscopic Techniques in the Characterization of this compound and Related Compounds
Beyond pyrolysis-based methods, several other spectroscopic techniques are invaluable for the structural characterization of this compound and related long-chain alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the atomic structure of organic molecules. measurlabs.comrsc.org For a simple, linear alkane like this compound, ¹H and ¹³C NMR spectra provide clear information about the chemical environment of the hydrogen and carbon atoms.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It would feature a triplet signal corresponding to the six protons of the terminal methyl (-CH₃) groups and a large, overlapping multiplet for the 110 protons of the internal methylene (B1212753) (-CH₂-) groups. The integration of these signals allows for the determination of the ratio of methyl to methylene protons, confirming the chain length. msu.edu
¹³C NMR: The carbon NMR spectrum provides more detailed resolution of the different carbon environments along the alkane chain. For long-chain alkanes, distinct signals can be resolved for the terminal carbon (C1), the adjacent carbon (C2), the next carbon (C3), and so on, with the signals for the internal methylene carbons converging to a single, intense peak.
| Nucleus | Expected Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H | ~0.88 | Terminal Methyl (CH₃) Protons | rsc.org |
| ¹H | ~1.26 | Internal Methylene (CH₂) Protons | rsc.org |
| ¹³C | ~14.1 | Terminal Methyl Carbon (C1) | oxinst.com |
| ¹³C | ~22.7 | C2 Methylene Carbon | oxinst.com |
| ¹³C | ~31.9 | C3 Methylene Carbon | oxinst.com |
| ¹³C | ~29.7 | Internal Methylene Carbons (C4 to C29) | oxinst.com |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.educrridom.gov.in While alkanes have simple structures, they exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of their C-H bonds. surfacesciencewestern.com For this compound, the FTIR spectrum would be dominated by these alkane-specific signals. The technique is particularly useful for confirming the purity of a sample and ensuring the absence of functional groups like hydroxyl (-OH) or carbonyl (C=O). surfacesciencewestern.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |
|---|---|---|---|
| 2950-2970 | Stretching | Asymmetric C-H stretch in methyl (-CH₃) groups | surfacesciencewestern.com |
| 2865-2885 | Stretching | Symmetric C-H stretch in methyl (-CH₃) groups | surfacesciencewestern.com |
| 2915-2935 | Stretching | Asymmetric C-H stretch in methylene (-CH₂) groups | surfacesciencewestern.com |
| 2845-2865 | Stretching | Symmetric C-H stretch in methylene (-CH₂) groups | surfacesciencewestern.com |
| 1450-1475 | Bending (Scissoring) | Methylene (-CH₂) groups | surfacesciencewestern.com |
| 1370-1380 | Bending (Umbrella) | Symmetric C-H bend in methyl (-CH₃) groups | surfacesciencewestern.com |
| ~720 | Bending (Rocking) | Methylene (-CH₂) groups (for chains with n ≥ 4) | surfacesciencewestern.com |
Mass Spectrometry (MS)
In addition to its use as a detector for GC, mass spectrometry can be employed as a standalone technique. Methods like Laser Desorption/Ionization (LDI) Time-of-Flight Mass Spectrometry can be used to study long-chain alkanes. Research has shown that transition-metal ions can form adduct ions with long-chain alkanes like C₂₈H₅₈ and C₃₆H₇₄. acs.orgcapes.gov.br The fragmentation patterns of these adduct ions upon post-source decay provide insights into the reactivity and structure of the alkane chains. acs.orgcapes.gov.br
Theoretical and Computational Chemistry Studies on Octapentacontane
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of Very Long-Chain Alkanes
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules and materials at an atomic level. acs.org For very long-chain alkanes like octapentacontane (C₅₈H₁₁₈), MD simulations provide detailed insights into their conformational dynamics and the nature of their intermolecular interactions, which govern their macroscopic properties.
These simulations model the movement of atoms over time by numerically solving Newton's equations of motion. researchgate.net The forces between atoms are calculated using a potential energy function, commonly referred to as a force field. By simulating the trajectories of all atoms in a system, MD can reveal how long-chain alkanes fold, pack, and interact with each other in various environments, such as in the bulk liquid, at interfaces, or in solution. acs.orgresearchgate.net
Studies on long-chain alkanes have shown that their conformational behavior is complex. While shorter alkanes may exist predominantly in an all-trans (linear) conformation, longer chains like this compound can adopt more compact, folded, or even hairpin-like structures. nih.gov The balance between intramolecular forces, which favor folded structures to maximize van der Waals interactions, and entropy, which favors more disordered conformations, is crucial. MD simulations have been instrumental in understanding these phenomena, such as the "pentane effect," a destabilizing interaction between adjacent gauche conformations of opposite signs. nih.gov
Furthermore, MD simulations can elucidate the details of intermolecular interactions, which are dominated by van der Waals forces in alkanes. acs.org These simulations can predict how molecules arrange themselves in the liquid and solid phases, and how they order themselves when adsorbed onto surfaces. For instance, simulations of long-chain alkanes on graphite (B72142) have revealed the formation of highly ordered lamellar structures. researchgate.net
Force Field Development and Validation for n-Alkane Systems
The accuracy of MD simulations is critically dependent on the quality of the force field used to describe the interactions between atoms. soton.ac.uk A force field is a set of parameters and mathematical functions that define the potential energy of a system of atoms. For n-alkanes, force fields must accurately model bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).
Several force fields have been developed and optimized for simulations of hydrocarbons, including:
OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field, particularly its all-atom variant (OPLS-AA), has been specifically parameterized to reproduce the liquid properties of alkanes. bohrium.commdpi.com However, initial versions had limitations for long-chain alkanes, leading to the development of refined versions like L-OPLS, which improved predictions of properties like heats of vaporization and phase transition temperatures by refitting torsional parameters against high-level quantum chemistry calculations. bohrium.com
CHARMM (Chemistry at HARvard Macromolecular Mechanics): Originally developed for biomolecules, the CHARMM force field has also been applied to alkanes. The CHARMM36 version is a widely used all-atom force field. soton.ac.uknih.gov
TraPPE (Transferable Potentials for Phase Equilibria): This is a united-atom force field, where CH₂, and CH₃ groups are treated as single interaction sites. researchgate.net This simplification reduces computational cost while often maintaining good accuracy for properties like liquid density and phase behavior. researchgate.net
COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies): This is an all-atom force field that has shown good performance in reproducing the phase transitions of alkanes. soton.ac.uk
GAFF (General Amber Force Field): This force field is designed to be compatible with the Amber force fields for biomolecules and can be used for a wide range of organic molecules, including alkanes. mdpi.com
The development and validation of these force fields involve a rigorous process of parameterization and testing against experimental data and high-level quantum mechanical calculations. soton.ac.ukbohrium.com Key properties used for validation include liquid densities, enthalpies of vaporization, and phase transition temperatures. soton.ac.ukbohrium.commdpi.com For example, a study benchmarking several force fields found that while many models could reproduce liquid properties reasonably well, predicting solid-liquid and solid-solid phase transitions was more challenging. soton.ac.uk The choice of force field can significantly impact the simulation results, and ongoing development aims to improve their accuracy and transferability for a wide range of conditions and alkane chain lengths. soton.ac.uk
Quantum Chemical Calculations and Electronic Structure Analysis for this compound
Quantum chemistry provides a framework for understanding the electronic structure of molecules from first principles by solving the Schrödinger equation. For a molecule like this compound, quantum chemical calculations can provide fundamental insights into its electronic properties, such as the energies of its molecular orbitals, which are not accessible through classical force fields.
Due to the large size of this compound, full high-level quantum chemical calculations are computationally very expensive. Therefore, researchers often employ more computationally tractable methods, such as:
Density Functional Theory (DFT): DFT is a popular quantum chemical method that calculates the electronic structure based on the electron density rather than the many-electron wavefunction. It offers a good balance between accuracy and computational cost for large molecules.
Semi-empirical Methods: These methods use parameters derived from experimental data to simplify the calculations, making them much faster than ab initio methods, though potentially less accurate.
Fragmentation Methods: To handle very large molecules, fragmentation methods break the molecule down into smaller, overlapping fragments. Quantum chemical calculations are performed on these fragments, and the results are combined to estimate the properties of the entire molecule. arxiv.org
A key aspect of the electronic structure of long-chain alkanes is the HOMO-LUMO gap , which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Quantum chemical calculations have shown that for a series of n-alkanes, the HOMO-LUMO gap decreases as the chain length increases. This is due to a destabilization of the HOMO level with increasing chain length, while the LUMO level remains relatively unchanged. This trend suggests that longer alkanes like this compound are more easily ionized than shorter alkanes.
For instance, a study on n-alkanes from methane (B114726) to n-octane showed the HOMO-LUMO gap decreasing from approximately 11 eV to 6.5 eV. Extrapolating this trend suggests that this compound would have a significantly smaller gap, influencing its reactivity and electronic properties. DFT calculations on n-alkanes up to n-C₅₀H₁₀₂ have also been used to investigate the relative stability of different conformations, finding that for very long chains, a "swerved" chain conformation can be more stable than the traditional straight all-trans conformation due to the mismatch with a substrate like graphite. kuleuven.be
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkane Series
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemical compounds based on their molecular structure. wikipedia.orgspringerprofessional.de These models establish a mathematical relationship between a set of numerical descriptors derived from the molecular structure and a specific property of interest. wikipedia.org
For the alkane series, QSPR models have been widely used to predict a variety of physicochemical properties, including:
Boiling point wikipedia.org
Molar volume jetir.org
Heat of vaporization jetir.org
Critical temperature and pressure jetir.org
Surface tension jetir.org
Density escholarship.org
Viscosity escholarship.org
The fundamental principle of QSPR/QSAR is that the structure of a molecule determines its properties. wikipedia.org By quantifying structural features using molecular descriptors, it is possible to create predictive models without the need for extensive experimental measurements for every compound. This is particularly useful for large series of compounds like the alkanes.
Application of Topological and Vector Indices in Alkane Property Prediction
A significant class of molecular descriptors used in QSPR/QSAR studies of alkanes are topological indices . These are numerical values derived from the graph representation of a molecule, where atoms are represented as vertices and bonds as edges. springerprofessional.de Topological indices encode information about the size, shape, branching, and connectivity of a molecule.
Several topological indices have been successfully applied to predict the properties of alkanes:
Wiener Index: One of the earliest topological indices, the Wiener index is calculated as the sum of the distances between all pairs of vertices in the molecular graph. It has been shown to correlate well with the boiling points of alkanes. springerprofessional.depublishoa.com
Connectivity Indices (Randić Index): These indices are based on the degrees of the vertices in the molecular graph and reflect the extent of branching in a molecule. acs.org
Xu Index: A newer topological index derived from the adjacency and distance matrices of the molecular graph, the Xu index has shown high correlation with the boiling points and other physicochemical properties of alkanes, with correlation coefficients often exceeding 0.99. acs.org
Geometric-Arithmetic (GA) Index: This index has also been used to model the physicochemical properties of alkanes and has been shown to have a good correlation with properties like boiling point. azaruniv.ac.ir
More recently, vector indices have been introduced as a refinement of topological indices. jetir.orgijcrt.org Instead of a single number, a vector index assigns a vector to each vertex (atom) in the molecular graph. jetir.org This vector can encode more detailed information about the local environment of the atom, such as its degree and the nature of its neighboring atoms. jetir.org For example, the first Zagreb vector index has been used to study the physical properties of lower alkanes and has shown high correlation coefficients with properties like boiling point (0.988), molar mass (0.999), and surface tension (0.952). jetir.org These vector indices have been found to provide more precise correlations with the physical properties of chemical compounds compared to traditional scalar topological indices. ijcrt.org
Machine Learning Approaches for Predictive Modeling in Hydrocarbon Systems
In recent years, machine learning (ML) has emerged as a powerful tool for predictive modeling in chemistry, including for hydrocarbon systems. researchgate.netcup.edu.cn ML algorithms can learn complex, non-linear relationships between molecular features and properties from large datasets, often outperforming traditional QSPR models. escholarship.org
Various ML models have been applied to predict the properties of hydrocarbons:
Artificial Neural Networks (ANNs): ANNs are inspired by the structure of the human brain and are capable of learning highly complex patterns in data. They have been used to predict properties like boiling points and heat capacities of alkanes with high accuracy. arxiv.org
Support Vector Regression (SVR): SVR is a type of support vector machine used for regression tasks. It has been employed to develop models for predicting entropy and heat capacity of hydrocarbons. researchgate.net
Gaussian Process Regression (GPR): GPR is a probabilistic ML model that provides not only predictions but also a measure of uncertainty in those predictions. It has been used to model temperature-dependent density and viscosity of complex hydrocarbons. escholarship.org
Random Forest (RF) and Gradient Boosting: These are ensemble learning methods that combine multiple decision trees to improve predictive accuracy. They have been used in various applications, including predicting CO₂ solubility in hydrocarbons. cup.edu.cn
A key advantage of ML is its ability to handle large and diverse datasets and to learn from complex molecular representations. acs.orgfigshare.com For instance, ML models can take as input not just simple topological indices but also detailed molecular fingerprints or even the entire 3D structure of a molecule. acs.org An integrated ML approach, starting from the molecular structures within a mixture, has been shown to significantly improve the prediction of bulk properties for hydrocarbon mixtures like naphtha. acs.orgfigshare.com
Application to Binding Energy Prediction in Astrochemical Environments
A specific and important application of machine learning in the context of hydrocarbons is the prediction of binding energies in astrochemical environments. aanda.orgresearchgate.netarxiv.org The binding energy of a molecule to a surface, such as an interstellar dust grain, determines where it will freeze out or sublimate in space. aanda.orgresearchgate.netarxiv.org This is a critical parameter for astrochemical models that simulate the formation of molecules in the interstellar medium. aanda.orgresearchgate.net
Traditionally, binding energies are determined through time-consuming experiments or computationally expensive quantum chemical calculations. aanda.orgresearchgate.netarxiv.org Machine learning offers a fast and accurate alternative. aanda.orgresearchgate.net
In a notable study, a Gaussian Process Regression (GPR) model was trained on a database of experimentally determined binding energies of various molecules. aanda.orgresearchgate.net The molecules in the database were characterized by features such as the number of valence electrons, the presence of specific functional groups, and their ability to act as hydrogen bond donors or acceptors. aanda.orgresearchgate.net The model was able to predict binding energies with an accuracy of less than ±20% compared to literature values. aanda.orgresearchgate.net
This validated ML model was then used to predict the binding energies of molecules that have been detected in the interstellar medium but for which no experimental binding energy data exists. aanda.orgresearchgate.net Such predictive models are invaluable for advancing our understanding of chemical processes in space and can be applied to a wide range of molecules, including long-chain hydrocarbons that may be present in these environments. aanda.orgresearchgate.net More recent work has explored ensemble models, integrating multiple ML algorithms like Gradient Boosting and Random Forest, to further improve the accuracy of binding energy predictions for complex astrochemical systems. researchgate.net
Occurrence, Distribution, and Geochemical/biological Research Contexts of Octapentacontane
Methodologies for the Extraction and Isolation of Very Long-Chain Alkanes from Natural Sources
The extraction and isolation of very long-chain alkanes (VLCAs) like octapentacontane from natural sources such as sediments, plant waxes, and hydrocarbon systems are critical preliminary steps for their analysis. The choice of methodology depends on the sample matrix and the research objectives.
Commonly employed techniques include solvent extraction, which can be performed using various apparatus such as Soxhlet extractors, or more modern automated systems like Accelerated Solvent Extraction (ASE). The selection of solvents is crucial; non-polar solvents like n-hexane are effective for selectively extracting n-alkanes, while polar solvent mixtures, such as dichloromethane (B109758)/methanol, can co-extract a wider range of lipid compounds. researchgate.netresearchgate.net For instance, a mixture of n-hexane and dichloromethane (9:1) has been shown to be highly efficient for extracting n-alkanes from plant leaves. researchgate.net
After the initial extraction, the total lipid extract (TLE) is typically fractionated to isolate the alkanes from other compound classes. This is often achieved through column chromatography using silica (B1680970) gel. A common elution scheme involves using hexane (B92381) to elute the alkane fraction, followed by solvents of increasing polarity, like a hexane/dichloromethane mixture and then a dichloromethane/methanol mixture, to separate other compounds such as ketones, alcohols, and acids. pangaea.de For further purification and to remove any unsaturated compounds that may have co-eluted, the alkane fraction can be passed through a silica gel column impregnated with silver nitrate. pangaea.de
The table below summarizes various extraction and fractionation methods used for isolating very long-chain alkanes.
| Method | Description | Typical Solvents | Application | Reference |
| Soxhlet Extraction | A classical method involving continuous extraction of a solid sample with a boiling solvent. | Dichloromethane | Marine Sediments | scielo.br |
| Accelerated Solvent Extraction (ASE) | An automated technique that uses elevated temperatures and pressures to speed up the extraction process. | Dichloromethane/Methanol (9:1 v/v), n-Hexane | Sediments, Plant Material | researchgate.netpangaea.de |
| Ultrasound-Assisted Solvent Extraction | Utilizes ultrasonic waves to enhance solvent penetration and extraction efficiency. | n-Hexane/Dichloromethane (9:1) | Plant Leaves | researchgate.net |
| Silica Gel Column Chromatography | A separation technique used to fractionate the total lipid extract based on polarity. | Hexane (for alkanes) | Sediments, Plant Extracts | pangaea.de |
| Silver Nitrate Impregnated Silica Gel Chromatography | Used to separate saturated from unsaturated hydrocarbons. | n-Hexane | Sediments | pangaea.de |
Research on this compound in Geological Samples and Hydrocarbon Systems
Very long-chain alkanes, including those in the range of this compound, are significant biomarkers in geological studies. Their distribution and abundance in sedimentary records and petroleum systems offer clues about the origin of organic matter and past environmental conditions.
The analysis of n-alkane distribution in geological samples is a powerful tool for paleoenvironmental reconstruction. Long-chain n-alkanes (typically >C₂₅) are primarily derived from the epicuticular waxes of terrestrial higher plants. scholasticahq.com In contrast, short-chain n-alkanes (around C₁₇-C₂₁) are often associated with algae and aquatic microorganisms. The ratio of long-chain to short-chain alkanes can therefore indicate the relative input of terrestrial versus aquatic organic matter into a sedimentary environment. researchgate.net
The distribution of n-alkanes in ancient sediments can thus reflect the types of vegetation present in the paleoenvironment. For example, the dominance of specific long-chain alkanes, such as C₂₉ or C₃₁, has been linked to particular plant groups like shrubs, trees, grasses, and sedges. scholasticahq.com The study of these biomarkers in peat deposits and sedimentary rocks allows scientists to reconstruct past vegetation changes, which are often linked to shifts in climate. scholasticahq.com
The characterization of hydrocarbons, including this compound, in geological samples requires robust analytical protocols. After extraction and fractionation, the alkane fraction is typically analyzed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
GC-FID provides quantitative data on the abundance of individual n-alkanes, while GC-MS allows for their positive identification based on their mass spectra. The separation of these long-chain molecules often requires a high-temperature capillary column and a specific temperature program. For instance, a common GC program might involve an initial temperature hold, followed by a ramp up to a high final temperature (e.g., 325°C) to ensure the elution of very long-chain compounds. researchgate.net
For more detailed structural information or to analyze complex mixtures, other analytical techniques may be employed. The table below outlines a typical analytical workflow for hydrocarbon characterization in geological samples.
| Step | Technique | Purpose | Reference |
| Sample Preparation | Grinding, Freeze-drying | To homogenize the sample and remove water. | ciheam.orgfrontiersin.org |
| Extraction | Soxhlet or ASE | To extract total lipids from the sample matrix. | frontiersin.org |
| Fractionation | Silica Gel Column Chromatography | To isolate the alkane fraction from other lipid classes. | frontiersin.org |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify individual n-alkanes. | nih.gov |
Provenance and Paleoenvironmental Reconstruction Through Alkane Biomarker Analysis
Investigation of this compound and Related Alkanes in Biological Waxes and Cuticular Lipids
This compound and other very long-chain alkanes are integral components of the epicuticular waxes of many plants and the cuticular lipids of some insects. These waxes form a protective barrier against environmental stressors.
The n-alkanes present in plant epicuticular waxes play a crucial role in various ecological and biogeochemical processes. These hydrophobic compounds help plants conserve water by reducing transpiration and protect them from UV radiation and pathogen attack. The composition of these waxes, including the chain length distribution of n-alkanes, can vary between plant species, different plant parts, and even with the developmental stage of the plant. tandfonline.com For example, studies on Vigna unguiculata (cowpea) leaves have shown that the total amount and the relative abundance of different n-alkanes change as the leaves mature and senesce. tandfonline.com
These plant-derived alkanes enter the soil and sediment systems, where they become part of the organic matter pool. Due to their recalcitrant nature, they can persist for long periods, making them valuable biomarkers in ecological and paleoecological studies. Furthermore, some microorganisms have evolved the ability to degrade long-chain alkanes, playing a role in their turnover in the environment. For instance, certain fungi, like Aspergillus flavus, and bacteria, such as Rhodococcus and Gordonia species, have been shown to degrade long-chain alkanes up to C₃₆ and potentially longer. nih.govfrontiersin.org This microbial degradation is a key step in the carbon cycle.
Analyzing n-alkanes in complex biological matrices like plant waxes requires specialized sample preparation and analytical techniques to overcome challenges such as co-extraction of interfering compounds like pigments and polar lipids.
One common issue is the presence of large amounts of chlorophyll (B73375) in leaf extracts, which can interfere with subsequent analytical steps. researchgate.net To mitigate this, researchers have developed optimized extraction protocols. For example, using a less polar solvent system like n-hexane/dichloromethane can minimize the co-extraction of highly polar compounds. researchgate.net
Advanced analytical techniques are also employed to accurately identify and quantify the full range of n-alkanes. High-temperature gas chromatography is essential for the analysis of very long-chain alkanes like this compound. The use of on-column injection can also improve the recovery of high-boiling point compounds.
The table below highlights some of the advanced strategies used in the analysis of n-alkanes from biological sources.
| Strategy | Description | Advantage | Reference |
| Optimized Solvent Extraction | Using solvent mixtures like n-hexane/dichloromethane (9:1) with ASE. | Higher n-alkane yield and reduced co-extraction of polar interferences. | researchgate.net |
| Superficial Extraction | Rinsing intact leaves with a non-polar solvent like n-hexane. | Specifically targets the epicuticular waxes without extracting intracellular lipids. | tandfonline.com |
| Thin-Layer Chromatography (TLC) | Used for the preparative isolation of the alkane fraction from the crude extract. | Provides a purified alkane fraction for subsequent GC analysis. | tandfonline.com |
| High-Temperature Gas Chromatography | Utilizes columns and conditions suitable for separating very long-chain compounds. | Enables the analysis of alkanes with very high boiling points. | researchgate.net |
Research on the Role of n-Alkanes in Biogeochemical Cycling and Ecological Interactions
Astrochemical Significance and Modeling of this compound in Interstellar Environments
While the specific detection of this compound (C₅₈H₁₁₈) in interstellar or circumstellar environments has not been documented, the study of long-chain alkanes is of significant interest in astrochemistry. The presence and formation of smaller alkanes and long aliphatic chains in various astronomical settings provide a basis for modeling the potential role and existence of very long-chain alkanes like this compound.
Current research indicates that complex organic molecules, including saturated hydrocarbons, are formed in the interstellar medium (ISM). These molecules are believed to originate in diverse environments, from cold molecular clouds to the outflows of evolved stars, and are found in primitive bodies within our solar system.
Formation in Interstellar Environments:
Laboratory experiments have demonstrated plausible pathways for the formation of linear alkanes under conditions that mimic those of dark molecular clouds. arxiv.orgaanda.org One such proposed mechanism is the solid-state hydrogenation of polyynes on the surface of interstellar dust grains at temperatures as low as 10 K. arxiv.orgaanda.org Polyynes, which are chains of carbon atoms with alternating single and triple bonds, are known to be widespread in the ISM. arxiv.org
Experimental studies have successfully shown the formation of butane (B89635) (C₄H₁₀) and have provided tentative evidence for hexane (C₆H₁₄) through the hydrogenation of corresponding polyynes (diacetylene, C₄H₂, and triacetylene, C₆H₂) that were first formed by UV irradiation of acetylene (B1199291) (C₂H₂) ice. aanda.org These results suggest that the hydrogenation of longer polyynes could lead to the formation of very long-chain alkanes.
The process can be summarized as follows:
Simple molecules like acetylene (C₂H₂) freeze onto dust grains in cold, dense molecular clouds. uoregon.edu
UV irradiation of these ices can lead to the formation of longer carbon chains, such as polyynes. aanda.org
Subsequent exposure to atomic hydrogen (H) can saturate the carbon-carbon triple bonds, converting the polyynes into fully saturated alkanes. arxiv.orgaanda.org
Occurrence in Circumstellar Envelopes and Protoplanetary Disks:
The circumstellar envelopes of carbon-rich Asymptotic Giant Branch (AGB) stars are considered prolific factories for a wide variety of molecules. arxiv.org Although the direct detection of this compound is absent, the chemical processes in these regions, which are rich in carbon, are thought to contribute significantly to the organic inventory of the interstellar medium. arxiv.orgusp.br
Furthermore, the analysis of samples from the asteroid Ryugu has revealed the presence of long saturated aliphatic chains, providing tangible evidence that such molecules are present in the building blocks of planetary systems. arxiv.orgaanda.orgastrobiology.com Similarly, the Rosetta mission detected several alkanes, including propane (B168953) (C₃H₈), butane (C₄H₁₀), and pentane (B18724) (C₅H₁₂) in the coma of comet 67P/Churyumov-Gerasimenko. aanda.orgastrobiology.com
Modeling and Theoretical Significance:
The potential presence of very long-chain alkanes like this compound in the ISM has implications for several areas of astrophysics:
Carbon Sequestration: Aliphatic hydrocarbons can lock up a significant fraction of elemental carbon. csic.es The spatial distribution of aliphatic carbon in the ISM is highly variable, suggesting an ongoing evolution and processing of these molecules. csic.es
Precursors to Complex Molecules: The ultraviolet (UV) processing of long-chain alkanes in the ISM is a key pathway for the formation of unsaturated hydrocarbons and, eventually, aromatic molecules, which are ubiquitously detected. csic.es
Grain Surface Chemistry: The formation of these large molecules on dust grains highlights the importance of surface chemistry in the synthesis of complex organics in space. arxiv.org
While direct observational data for this compound is lacking, theoretical models and laboratory experiments on smaller alkanes provide a strong foundation for its potential formation and significance in interstellar environments. The data from these studies can be used to extrapolate the properties and potential abundance of larger, yet-to-be-detected alkanes.
Interactive Data Table: Observed and Experimentally Formed Alkanes in Astrochemical Contexts
| Compound Name | Chemical Formula | Location/Method of Formation | Reference |
| Propane | C₃H₈ | Comet 67P/Churyumov-Gerasimenko | aanda.org |
| Butane | C₄H₁₀ | Comet 67P/Churyumov-Gerasimenko | aanda.org |
| Butane | C₄H₁₀ | Experimental Hydrogenation of C₄H₂ | aanda.org |
| Pentane | C₅H₁₂ | Comet 67P/Churyumov-Gerasimenko | aanda.org |
| Hexane | C₆H₁₄ | Comet 67P/Churyumov-Gerasimenko | aanda.org |
| Hexane | C₆H₁₄ | Experimental Hydrogenation of C₆H₂ (Tentative) | aanda.org |
| Heptane | C₇H₁₆ | Comet 67P/Churyumov-Gerasimenko | astrobiology.com |
| Long Aliphatic Chains | Not specified | Asteroid Ryugu | arxiv.orgaanda.org |
Methodological Applications and Research Utilities of Octapentacontane
Octapentacontane as a Reference Standard in Advanced Analytical Chemistry Methodologies
In analytical chemistry, reference standards are crucial for ensuring the accuracy, reliability, and comparability of experimental results. sigmaaldrich.comcasss.org A primary reference standard is a substance of high purity, extensively analyzed to establish its authenticity and properties. casss.org this compound, as a high-purity solid long-chain alkane, can function as such a standard in specific analytical contexts, particularly in chromatographic and spectroscopic techniques.
The utility of this compound as a reference standard is most pronounced in Gas Chromatography (GC) and Mass Spectrometry (MS). In these methodologies, a homologous series of n-alkanes is often used to determine retention indices, which aids in the identification of unknown compounds in complex mixtures like petroleum fractions or plant waxes. Due to its very high boiling point and long retention time, this compound can be used to calibrate the elution temperature scale in high-temperature GC applications.
Key Methodological Uses:
Instrument Calibration: Calibrating the retention time or elution temperature scale in high-temperature gas chromatography.
Method Validation: Serving as a benchmark compound to validate new analytical methods designed for the separation and identification of very long-chain hydrocarbons.
Quality Control: Used as a quality control standard to ensure consistent performance of analytical instruments over time.
Below is a table of physical properties of this compound relevant to its application as an analytical standard.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₅₈H₁₁₈ |
| Molar Mass | 815.55 g/mol |
| Appearance | White solid |
| Boiling Point | 607.7 °C (estimated) |
| Melting Point | 97-100 °C |
| Solubility | Insoluble in water; soluble in hot nonpolar solvents |
Utilization in Controlled Experimental Systems for Material Science Research Methodologies
Materials science investigates the relationship between the structure, processing, properties, and performance of materials. wikipedia.org Controlled experimental systems often employ model compounds to understand fundamental principles that can then be applied to more complex systems. agh.edu.pl While not a primary component in commercial materials, this compound's well-defined, non-reactive, and electrically insulating nature makes it a useful model substance in certain research methodologies.
Its long, linear chain structure can be used to study crystallization phenomena, phase transitions, and interfacial interactions in hydrocarbon-based systems. As a pure, single-component system with a distinct melting point, it can serve as a calibration standard in thermal analysis techniques like Differential Scanning Calorimetry (DSC).
In the development of advanced batteries, such as lithium-ion batteries, electrode composition is a critical area of research. researchgate.nethidenanalytical.com Electrodes are typically composites containing an active material, a conductive agent, and a binder. Inert fillers are sometimes introduced into electrode or electrolyte systems to modify mechanical, thermal, or electrochemical properties. mdpi.com
Methodological Research Objectives:
Tortuosity Studies: Investigating how the volume fraction of an inert filler impacts the tortuosity of the pore network within the electrode, which affects ion transport and, consequently, battery performance.
Electrochemical Impedance Spectroscopy (EIS): Using this compound as a model insulator to understand how inert components contribute to changes in the impedance spectra of the cell.
Mechanical Integrity Analysis: Studying the influence of a soft, waxy filler on the mechanical properties (e.g., flexibility, adhesion) of the electrode coating.
This approach allows for the isolation and study of physical effects, separate from any chemical or electrochemical interactions that a more reactive filler might introduce.
Role in Dietary Digestibility and Feed Intake Research Methodologies (alkane markers)
One of the most established methodological applications for long-chain alkanes is in animal nutrition science, where they are used as indigestible markers to estimate feed intake, diet composition, and digestibility in herbivores. nih.govresearchgate.net The technique relies on the properties of n-alkanes found in the cuticular wax of plants. cambridge.org
The methodology typically involves using a pair of alkanes: one that is naturally present in the forage (an internal marker) and another that is administered to the animal in a known quantity (an external marker). ciheam.org Naturally occurring alkanes in plants predominantly have odd-numbered carbon chains (e.g., C₃₁, C₃₃), while even-numbered alkanes (e.g., C₃₂) are rare and can be used as the dosed external marker. cambridge.orgult.edu.cu
The fundamental principle is that these long-chain alkanes are largely indigestible and are recovered in the feces. researchgate.net By measuring the concentrations of the natural and dosed alkanes in samples of the feed and the feces, researchers can calculate the total feed intake and the digestibility of the diet. nih.gov While alkanes with chain lengths of C₂₁ to C₃₇ are most commonly used, the principle applies to very long-chain alkanes like this compound, which would be expected to have very high, predictable fecal recovery rates due to its long carbon chain. cambridge.orgciheam.org
A meta-analysis of 28 studies on cattle and sheep demonstrated the reliability of the n-alkane technique for estimating feed intake in controlled experiments. nih.gov The accuracy of the method is dependent on correcting for differences in the fecal recovery rates between the alkane pairs used. nih.govciheam.org
Table 2: Summary of n-Alkane Marker Technique Findings in Ruminants nih.gov
| Parameter | Cattle | Sheep |
|---|---|---|
| Number of Studies Analyzed | 87 treatments (232 animals) | 42 treatments (170 animals) |
| Common Natural Alkane | C₃₁ (Hentriacontane) | C₃₁ (Hentriacontane) |
| Common Dosed Alkane | C₃₂ (Dotriacontane) | C₃₂ (Dotriacontane) |
| Adjusted R² (Intake Prediction, C₃₁:C₃₂) | 0.83 | 0.69 |
| Adjusted R² (Intake Prediction, C₃₂:C₃₃) | 0.93 | 0.76 |
Future Directions and Emerging Research Avenues for Octapentacontane
Development of Novel Synthetic Approaches for Stereospecific Octapentacontane Isomers
The synthesis of high-molecular-weight alkanes presents significant challenges, often hampered by the low solubility of intermediates and the difficulty of purifying near-homologs. tandfonline.comjst.go.jp Current methods, such as those employing the alkylation of 1,3-dithiane (B146892), have successfully produced linear and some mid-chain methylated alkanes, including n-octapentacontane. tandfonline.comjst.go.jp However, these methods often lack precise control over the three-dimensional arrangement of atoms (stereochemistry) in more complex, branched isomers.
Future research is directed towards the development of novel synthetic strategies that offer stereospecific control. This involves creating specific chiral centers within the long carbon backbone of this compound. Key areas of development include:
Asymmetric Catalysis: Adapting modern catalytic systems that have proven effective for smaller molecules to the synthesis of VLCAs. This could involve using chiral catalysts to guide the formation of specific stereoisomers during chain-building reactions.
Modular "Building Block" Approaches: Designing and synthesizing smaller, chirally-pure hydrocarbon fragments that can be coupled together. This strategy would build the this compound skeleton from well-defined stereochemical units, ensuring the final structure has the desired configuration.
Enzymatic Synthesis: While most enzymatic reactions are highly stereoselective, some enzymes exhibit a relaxed stereospecificity that can produce multiple isomers. nih.gov Future work could focus on discovering or engineering enzymes that can synthesize specific branched this compound isomers with high fidelity, mimicking biosynthetic pathways found in nature.
The ability to synthesize stereochemically pure isomers of this compound is crucial. It would allow researchers to investigate how specific three-dimensional structures influence the physical properties of the molecule and its function in biological systems, such as insect cuticular waxes where branched alkanes are known to act as pheromones. wikipedia.org
Integration of Multi-Omics Data for Comprehensive Analysis of Complex Mixtures Containing Very Long-Chain Alkanes
Understanding the biological role and environmental fate of this compound requires analyzing it within complex biological and environmental mixtures. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. Recent studies on how fungi metabolize long-chain alkanes (LCA), which are structurally similar to polyethylene, provide a blueprint for this futuristic approach. biorxiv.orgnih.gov
In studies involving the fungus Aspergillus parasiticus grown on mixtures of C24 to C36 alkanes, researchers have employed a multi-omics approach to unravel the metabolic pathways. biorxiv.orgproteomexchange.orgresearchgate.net
Transcriptomics: This technique revealed the upregulation of genes responsible for specific biological processes. When exposed to LCAs, the fungus showed an enrichment of genes related to oxidoreductase activities and carboxylic acid metabolism. biorxiv.orgproteomexchange.org
Proteomics (Secretomics): Analysis of the proteins secreted by the fungus identified a suite of enzymes actively involved in breaking down the alkanes. Key enzymes included multicopper oxidases, peroxidases, and FAD-dependent monooxygenases. proteomexchange.orgresearchgate.net The data also identified surfactant-like proteins, such as hydrophobins and cerato platanins, which help the fungus interact with the water-repellent alkanes. biorxiv.orgproteomexchange.org
By integrating these datasets, researchers can propose detailed mechanisms for how organisms assimilate VLCAs like this compound. nih.gov This involves an initial extracellular oxidation, followed by cellular uptake facilitated by surface-modifying proteins, and finally intracellular metabolism for energy or biosynthesis. nih.govproteomexchange.org This integrated omics approach represents a major future direction for elucidating the role of this compound in microbial communities, its biodegradation pathways, and its potential as a biomarker in geochemical studies.
| Omics Level | Key Findings | Identified Molecules/Processes | Function |
|---|---|---|---|
| Transcriptomics | Upregulation of specific gene activities | Oxidoreductase activities, Carboxylic acid metabolism | Gene expression changes in response to alkanes |
| Proteomics | Identification of secreted enzymes | Multicopper oxidases, Peroxidases, Unspecific peroxygenase, FAD-dependent monooxygenases | Extracellular breakdown and functionalization of alkanes |
| Proteomics | Identification of surfactant proteins | Hydrophobin, Hydrophobic surface-binding proteins (HsbA), Cerato platanin | Facilitating interaction with hydrophobic alkanes |
Advancements in In Situ Analytical Techniques for Direct Observation of this compound in Matrices
The direct analysis of this compound in its native environment—be it a biological tissue, a soil sample, or a petroleum product—is a significant analytical challenge. Future research is focused on advancing in situ (in-place) analytical techniques that can detect and quantify VLCAs without extensive and potentially artifact-inducing sample preparation.
Several emerging techniques show promise for the direct observation of this compound and other VLCAs:
Advanced Gas Chromatography (GC): High-temperature GC (HTGC) is already a valuable tool for evaluating the purity of synthetic high-molecular-weight alkanes. tandfonline.comjst.go.jp Future developments may include coupling GC to novel detectors or implementing in situ derivatization or reaction steps. For instance, in situ catalytic hydrogenolysis within a GC system has been successfully used for direct analysis of other compounds in complex gas-phase matrices. acs.orgnih.gov
Mass Spectrometry (MS) Innovations: Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is being adapted for high-mass alkanes. One novel method involves forming urea-alkane adducts on a chromatographic plate and breaking them up in situ for direct MS analysis, which enhances detection sensitivity for alkanes up to C100. nih.gov
Pyrolysis Techniques: A technique known as in-vial pyrolysis (PyroVial), where the sample is heated in an autosampler vial, has been shown to be capable of analyzing compounds up to n-octapentacontane (C58). researchgate.net This method is suitable for automation and can be combined with various chromatographic techniques.
Spectroscopic Methods: While challenging for non-polar alkanes, Fourier transform infrared (FT-IR) spectroscopy has been successfully applied for the rapid, in situ online analysis of lighter alkanes in industrial settings like wellhead gas monitoring. spectroscopyonline.com Future advancements in sensitivity and spectral processing could extend the applicability of such methods to larger molecules or their degradation products in specific matrices.
These advancements aim to provide a more accurate and immediate picture of the concentration, distribution, and state of this compound in various systems.
| Technique | Principle | Application/Advantage | Reference |
|---|---|---|---|
| In-Vial Pyrolysis (PyroVial)-GC | Automated pyrolysis in a sealed vial followed by chromatographic analysis. | Analysis of semi- and non-volatile compounds, demonstrated for n-octapentacontane (C58). | researchgate.net |
| In Situ Adduct Breakdown MALDI-MS | Formation and subsequent in-place breakdown of urea-alkane adducts on a plate for MS analysis. | Enhanced sensitivity and detection range for high-mass alkanes (up to C100) in petroleum. | nih.gov |
| In Situ Catalytic Hydrogenolysis-GC | Catalytic conversion of analytes to alkanes within the GC system for detection. | Direct detection in challenging gas matrices without extensive sample pretreatment. | acs.orgnih.gov |
| In Situ FT-IR Spectroscopy | Real-time analysis of molecular vibrations using infrared light. | Rapid, online monitoring of light alkanes at industrial sites. | spectroscopyonline.com |
Development of Predictive Models for this compound Reactivity and Environmental Fate in Controlled Systems
Predicting how this compound will behave—how it reacts, moves, and persists in the environment—is a key goal for risk assessment and geochemistry. Given the difficulty and expense of conducting long-term experiments on such a compound, the development of robust predictive models is a critical future direction. These computational tools use the chemical structure of a molecule to forecast its properties and behavior.
Emerging modeling approaches include:
Machine Learning (ML) for Reactivity: Researchers are using ML algorithms like Feedforward Neural Networks (FNN) and eXtreme Gradient Boosting (XGB) to predict the reaction rate constants of alkanes with radicals, which is crucial for understanding their atmospheric and combustion chemistry. researchgate.net Such models can be trained on existing experimental data and then used to predict rates for unstudied molecules like this compound.
Structure-Activity Relationship (SAR) Models: Computer programs like SPARC (SPARC Performs Automated Reasoning in Chemistry) use fundamental chemical structure theory to estimate a wide range of physical properties and reactivity parameters (e.g., vapor pressure, solubility, hydrolysis rates) needed for environmental fate modeling. epa.gov
Environmental Fate and Transport Models: Specialized models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model are being developed to predict the formation of secondary organic aerosols (SOA) from the atmospheric reactions of long-chain alkanes. copernicus.org Other models focus on simulating the transport and degradation of hydrocarbons in subsurface environments, which is vital for managing contaminated sites. mdpi.com
These predictive tools, when validated with high-quality experimental data, will enable scientists to perform virtual experiments, screen for potential environmental impacts, and better understand the lifecycle of this compound and other VLCAs in controlled and natural systems.
| Modeling Approach | Example/Tool | Predicted Parameter | Application Area | Reference |
|---|---|---|---|---|
| Machine Learning | XGB-FNN Hybrid Model | Reaction rate constants | Combustion and atmospheric chemistry | researchgate.net |
| Structure-Activity Relationships | SPARC | Vapor pressure, solubility, pKa, hydrolysis rates | Environmental fate and transport modeling | epa.gov |
| Multiphase Reaction Models | UNIPAR | Secondary Organic Aerosol (SOA) formation | Atmospheric chemistry and air quality | copernicus.org |
| Reactive Transport Models | BIOPLUME, etc. | Contaminant plume migration and biodegradation | Groundwater and soil remediation | mdpi.com |
Q & A
Q. What are the recommended synthesis methods for octapentacontane in laboratory settings, and how can researchers optimize yield and purity?
this compound (C₅₈H₁₁₈) synthesis typically involves catalytic hydrogenation of unsaturated precursors or controlled condensation reactions of shorter alkanes. To optimize yield, researchers should:
- Use high-purity reagents and inert atmospheres to minimize side reactions.
- Employ column chromatography or recrystallization for purification, with purity verified via gas chromatography (GC) .
- Monitor reaction kinetics using temperature-controlled setups to avoid thermal degradation.
Q. How should researchers characterize this compound’s structural and thermal properties, and what instrumentation is critical for reliable data?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of carbon-hydrogen frameworks.
- X-ray Diffraction (XRD) : To determine crystalline lattice parameters.
- Differential Scanning Calorimetry (DSC) : For melting point and thermal stability analysis.
- Mass Spectrometry (MS) : To verify molecular weight and isotopic composition.
Data reliability hinges on calibration against certified standards and triplicate measurements .
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Engineering Controls : Use fume hoods or closed systems to prevent inhalation of particulate matter .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if aerosolization occurs .
- Storage : In airtight containers under nitrogen to prevent oxidation. Regular degradation checks are advised due to potential aging hazards .
Q. What statistical tools are recommended for analyzing this compound’s physicochemical data?
- Regression Analysis : To correlate synthesis conditions (e.g., temperature, catalyst concentration) with yield.
- Principal Component Analysis (PCA) : For identifying dominant variables in thermal stability datasets.
- Error Propagation Models : To quantify uncertainties in purity measurements.
Ensure software validation (e.g., R, Python libraries) and peer verification of statistical assumptions .
Q. How can researchers design experiments to investigate this compound’s solubility in nonpolar solvents?
- Methodology : Use gravimetric analysis by dissolving this compound in solvents (e.g., hexane, toluene) at varying temperatures.
- Controls : Include solvent blanks and saturation-point validation via UV-Vis spectroscopy.
- Data Reporting : Tabulate solubility coefficients (e.g., g/mL) with temperature dependencies.
Replicate experiments across multiple solvent batches to account for impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound across studies?
- Variable Identification : Assess differences in sample purity, heating rates (e.g., DSC protocols), and atmospheric conditions (e.g., oxidative vs. inert) .
- Cross-Validation : Compare experimental data with computational predictions (e.g., molecular dynamics simulations).
- Meta-Analysis : Use systematic reviews to quantify biases in historical datasets .
Q. What advanced spectroscopic techniques are suitable for probing this compound’s phase transitions under high-pressure conditions?
- High-Pressure Raman Spectroscopy : To observe bond vibration changes during solid-solid phase transitions.
- Synchrotron XRD : For real-time lattice structure analysis under gigapascal pressures.
- Data Interpretation : Pair results with density functional theory (DFT) calculations to validate observed anomalies .
Q. How can computational modeling be integrated with experimental data to predict this compound’s behavior in extreme environments?
- Molecular Dynamics (MD) Simulations : Model thermal decomposition pathways at >500°C.
- Validation : Compare simulated activation energies with thermogravimetric analysis (TGA) results.
- Hybrid Workflows : Use machine learning (e.g., neural networks) to refine force field parameters based on experimental discrepancies .
Q. What methodologies are critical for assessing this compound’s environmental persistence in interdisciplinary studies?
Q. How should researchers address reproducibility challenges in this compound-based nanomaterial fabrication?
- Standardized Protocols : Document substrate pretreatment (e.g., surface functionalization) and deposition rates (e.g., Langmuir-Blodgett technique).
- Interlab Comparisons : Share raw datasets via open-access repositories to identify protocol deviations .
- Error Mapping : Quantify batch-to-batch variability using control charts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
